2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a benzodioxole moiety, a hydroxy-methoxyphenyl group, and a chromeno-pyrrole core. The unique arrangement of these functional groups endows the compound with distinctive chemical and biological properties.
Preparation Methods
The synthesis of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Introduction of the Hydroxy-Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where the hydroxy and methoxy groups are introduced onto the phenyl ring.
Construction of the Chromeno-Pyrrole Core: This step involves cyclization reactions, often using palladium-catalyzed cross-coupling reactions to form the chromeno-pyrrole structure.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings, using reagents such as halogens, alkylating agents, or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various functionalized derivatives of the original compound.
Scientific Research Applications
2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential therapeutic properties, it is investigated for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound may inhibit the activity of enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and the compound’s structural modifications.
Comparison with Similar Compounds
Similar compounds to 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include other benzodioxole derivatives and chromeno-pyrrole compounds. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture. The uniqueness of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-HYDROXY-3-METHOXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Some similar compounds include:
Properties
Molecular Formula |
C26H19NO7 |
---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylmethyl)-1-(4-hydroxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H19NO7/c1-31-20-11-15(7-8-17(20)28)23-22-24(29)16-4-2-3-5-18(16)34-25(22)26(30)27(23)12-14-6-9-19-21(10-14)33-13-32-19/h2-11,23,28H,12-13H2,1H3 |
InChI Key |
CENOOYKENBDTSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C6C3=O)O |
Origin of Product |
United States |
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